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molecular formula C16H10N2 B1654389 Benzo[a]phenazine CAS No. 225-61-6

Benzo[a]phenazine

Cat. No. B1654389
M. Wt: 230.26 g/mol
InChI Key: SEXRCKWGFSXUOO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US06020987

Procedure details

Benzo(A)phenazine was prepared with 1,2-phenylenediamine and 1,2-naphthoquinone, using standard condensation conditions.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
[C:1]1([NH2:8])[CH:6]=[CH:5][CH:4]=[CH:3][C:2]=1[NH2:7].[C:9]1(=O)[C:18]2[C:13](=[CH:14][CH:15]=[CH:16][CH:17]=2)[CH:12]=[CH:11][C:10]1=O>>[CH:17]1[C:18]2=[C:9]3[C:10](=[CH:11][CH:12]=[C:13]2[CH:14]=[CH:15][CH:16]=1)[N:8]=[C:1]1[C:2]([CH:3]=[CH:4][CH:5]=[CH:6]1)=[N:7]3

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1(=C(C=CC=C1)N)N
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1(C(C=CC2=CC=CC=C12)=O)=O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
condensation conditions

Outcomes

Product
Name
Type
product
Smiles
C1=CC=CC=2C1=C1N=C3C=CC=CC3=NC1=CC2

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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